Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
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Overview
Description
“Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone” is a chemical compound with the molecular formula C16H17NO2S2 and a molecular weight of 319.44. It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of benzo[b]thiophene compounds involves several steps . The general procedure for the synthesis of benzo[b]thiophene-2-carboxylic acid involves the reaction of K2CO3 with a compound in DMF, followed by the addition of methyl thioglycolate . The reaction mixture is then heated, cooled, and poured on crushed ice to obtain the precipitate . The precipitate is collected, dried, and used for the next step without further purification .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzo[b]thiophene ring, an oxa-4-thia-8-azaspiro[4.5]decan ring, and a methanone group.Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve several steps . For instance, the synthesis of 1-(benzo[b]thiophen-2-yl)-3-(2-hydroxyphenyl)propane-1,3-diones involves a reaction with phosphorus oxychloride, followed by a reaction with a substituted o-hydroxyacetophenone .Scientific Research Applications
Synthesis and Chemical Reactivity
- Synthesis Techniques : Benzo[b]thiophen-2-yl derivatives have been synthesized through various methods, including the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction. This method is noted for its good yields, high selectivity, and short reaction times, making it a valuable technique in organic synthesis (B. Reddy et al., 2012).
- Reactivity Towards Nucleophiles : Another study explored the reactivity of a closely related compound, (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, towards sulfur- and oxygen-containing nucleophiles. This research demonstrated an easy two-step functionalization of 2-acyl-benzo[b]thiophene derivatives, offering insights into the chemical behavior of similar structures (P. Pouzet et al., 1998).
Antiviral and Anticancer Properties
- Antiviral Activity : A series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives, similar in structure to the compound , demonstrated significant inhibitory effects against human coronavirus and influenza virus. This highlights the potential of these compounds in antiviral drug development (Çağla Begüm Apaydın et al., 2019).
- Anticancer Potential : Research into novel pyrazoline derivatives, containing benzo[b]thiophen-2-yl units, has identified compounds with cytotoxic effects on human liver hepatocellular carcinoma cell lines. These findings suggest that modifications of the benzo[b]thiophen-2-yl structure could lead to effective anticancer agents (Weijie Xu et al., 2017).
Mechanism of Action
Target of Action
The primary target of Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4Similar compounds have been evaluated for their affinity towards 5-ht1a receptors , which play a crucial role in regulating numerous physiological functions .
Mode of Action
The exact mode of action of Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4Related compounds have been shown to interact with their targets, leading to changes in the function of the 5-ht1a receptors .
Biochemical Pathways
The specific biochemical pathways affected by Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4Compounds with similar structures have been found to influence the serotonin system , which has downstream effects on mood, appetite, and sleep .
Result of Action
The molecular and cellular effects of Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4Related compounds have been shown to have an affinity towards 5-ht1a receptors , which could lead to changes in physiological functions regulated by these receptors .
Properties
IUPAC Name |
1-benzothiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S2/c18-15(14-11-12-3-1-2-4-13(12)21-14)17-7-5-16(6-8-17)19-9-10-20-16/h1-4,11H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWXHXOTVIPXIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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